molecular formula C5H10I2O2 B8264810 Bis(2-iodoethoxy)methane

Bis(2-iodoethoxy)methane

Cat. No.: B8264810
M. Wt: 355.94 g/mol
InChI Key: KYYSNYIULZGPSI-UHFFFAOYSA-N
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Description

Bis(2-iodoethoxy)methane is an organic compound with the molecular formula C5H10I2O2 It is a derivative of ethane, where two iodine atoms are substituted at the 1 and 2 positions, and the ethoxy and methoxy groups are attached to the ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-iodoethoxy)methane typically involves the reaction of ethylene glycol with iodine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with methanol to yield the final product. The reaction conditions usually involve:

    Temperature: 0-25°C

    Solvent: Methanol

    Catalyst: Sodium hydroxide or potassium hydroxide

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Bis(2-iodoethoxy)methane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the iodine atoms can yield the corresponding ethane derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide, potassium cyanide, or ammonia in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Substitution: Formation of ethoxy and methoxy derivatives with different functional groups.

    Oxidation: Formation of ethoxy and methoxy aldehydes or acids.

    Reduction: Formation of ethane derivatives with reduced iodine content.

Scientific Research Applications

Bis(2-iodoethoxy)methane has several applications in scientific research, including:

    Biology: Studied for its potential use in radiolabeling and imaging techniques.

    Medicine: Investigated for its potential as a radiopharmaceutical for diagnostic imaging.

    Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Bis(2-iodoethoxy)methane involves the interaction of its iodine atoms with various molecular targets. The iodine atoms can participate in halogen bonding, which can influence the reactivity and stability of the compound. The ethoxy and methoxy groups can also interact with other molecules through hydrogen bonding and van der Waals forces, affecting the overall behavior of the compound in different environments.

Comparison with Similar Compounds

Similar Compounds

  • 1-Iodo-2-(2-methoxyethoxy)ethane
  • 1-Iodo-2-(2-(2-methoxyethoxy)ethoxy)ethane
  • 1-Bromo-2-(2-methoxyethoxy)ethane

Uniqueness

Bis(2-iodoethoxy)methane is unique due to the presence of two iodine atoms, which impart distinct chemical properties compared to its analogs

Properties

IUPAC Name

1-iodo-2-(2-iodoethoxymethoxy)ethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10I2O2/c6-1-3-8-5-9-4-2-7/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYSNYIULZGPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)OCOCCI
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10I2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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